Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate is a chemical compound with a complex molecular structure It is characterized by the presence of a triazine ring, an azetidine ring, and a tert-butyl group
Properties
IUPAC Name |
tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-9(7-19)5-18(4)11-16-8-15-10(14)17-11/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMTUOLTCYXVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C2=NC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate typically involves multiple steps. One common approach is the reaction of 4-chloro-1,3,5-triazin-2-yl with methylamine to form the corresponding methylamino derivative. This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group. The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and may involve cooling or heating to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate exhibit promising antimicrobial activity. Studies have shown effectiveness against various strains of bacteria, including multidrug-resistant strains. For example:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.5 μg/mL against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies reveal significant cytotoxic effects on cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer).
- Half-Maximal Inhibitory Concentration (IC50) : Values ranged from 0.126 to 2.95 μM, indicating a strong antiproliferative effect compared to established chemotherapeutics like 5-Fluorouracil .
Case Study 1: Antimicrobial Efficacy
A study evaluated various azetidine derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The compound demonstrated an MIC of less than 1 μg/mL against both sensitive and resistant strains, showcasing its potential as a lead compound in tuberculosis treatment .
Case Study 2: Anticancer Activity in Animal Models
In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with certain azetidine derivatives significantly inhibited lung metastasis. Treated mice exhibited reduced metastatic nodules compared to controls, highlighting the therapeutic potential of these compounds in managing aggressive cancers .
Mechanism of Action
The mechanism by which tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-methylamino]methyl]azetidine-1-carboxylate
Tert-butyl 3-[(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydro-1H-pyrazol-1-yl]methyl]azetidine-1-carboxylate
Uniqueness: Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.
Biological Activity
Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate is a synthetic compound that incorporates a triazine moiety, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a tert-butyl ester linked to an azetidine ring and a 4-chloro-1,3,5-triazine moiety. The molecular formula is with a molecular weight of 313.79 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with 4-chloro-1,3,5-triazine. A common synthetic route includes:
- Starting Materials : Azetidine derivative, tert-butyl chloroformate, and 4-chloro-1,3,5-triazine.
- Reaction Conditions : Conducted in organic solvents like dichloromethane or acetonitrile with a base (e.g., triethylamine).
- Procedure :
- React azetidine with tert-butyl chloroformate to form the tert-butyl azetidine-1-carboxylate.
- Subsequently react this intermediate with 4-chloro-1,3,5-triazine to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies highlighting its potential pharmacological properties.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
Triazine derivatives have also been reported to possess antifungal activity against pathogens such as Candida glabrata and Cryptococcus neoformans. The electron-deficient nature of the triazine ring enhances its nucleophilic substitution reactions, contributing to its bioactivity .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many triazines act by inhibiting key enzymes involved in metabolic pathways of pathogens.
- Disruption of Membrane Integrity : Some studies suggest that triazine derivatives may disrupt microbial cell membranes leading to cell death.
Research Findings and Case Studies
A series of studies have explored the biological implications of related triazine compounds:
Applications
This compound has several applications:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceutical agents targeting specific diseases.
- Materials Science : Utilized in developing novel materials with tailored properties for industrial applications.
Q & A
(Basic) What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves coupling the azetidine-carboxylate core with the 4-chloro-1,3,5-triazine moiety. A validated method includes using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) at 0–20°C, followed by purification via silica gel chromatography . Multi-step protocols may also employ nucleophilic substitution on the triazine ring, leveraging methylamino and azetidine groups for regioselective functionalization. Intermediate characterization (e.g., NMR, mass spectrometry) ensures fidelity at each step.
(Basic) How is the compound characterized post-synthesis?
Answer:
Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns.
- IR spectroscopy to verify carbonyl (C=O) and triazine (C=N) stretches.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>95% is typical for research-grade material).
Structural ambiguities (e.g., rotational isomers) can be resolved via X-ray crystallography if single crystals are obtainable .
(Advanced) How to optimize reaction conditions for low yields in the triazine-azetidine coupling step?
Answer:
- Temperature modulation: Lower temperatures (0–5°C) reduce side reactions (e.g., triazine hydrolysis).
- Catalyst screening: Replace DMAP with stronger bases (e.g., DBU) or phase-transfer catalysts.
- Solvent optimization: Test polar aprotic solvents (e.g., THF, acetonitrile) to enhance nucleophilicity.
- Design of Experiments (DoE): Use factorial designs to identify critical factors (e.g., molar ratios, reaction time) and interactions . Statistical models (e.g., ANOVA) can pinpoint optimal conditions.
(Advanced) How to address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
Answer:
- Cross-validation: Compare experimental NMR with computational predictions (e.g., DFT calculations ).
- Variable temperature NMR: Detect dynamic processes (e.g., hindered rotation in the triazine ring).
- Impurity profiling: Use LC-MS to identify byproducts (e.g., dechlorinated intermediates or azetidine ring-opening).
- Isomer analysis: Check for regioisomers via 2D NMR (COSY, NOESY) if synthetic steps lack stereochemical control .
(Basic) What safety precautions are required when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of fine particles.
- First aid: For skin contact, wash thoroughly with soap/water; for eye exposure, rinse with water for ≥15 minutes .
- Storage: Keep in a cool, dry place under inert atmosphere (N₂/Ar) to prevent degradation.
(Advanced) What strategies enable regioselective functionalization of the triazine ring?
Answer:
- Protecting groups: The tert-butyl carbamate on azetidine acts as a steric shield, directing reactivity to the triazine’s 4-chloro position .
- Catalytic control: Use transition-metal catalysts (e.g., Pd) for Suzuki-Miyaura couplings at specific sites.
- pH modulation: Perform reactions under mild acidic conditions to protonate competing nucleophilic sites .
(Advanced) How to analyze reaction mechanisms involving this compound?
Answer:
- Kinetic isotope effects (KIE): Replace key hydrogens (e.g., methylamino group) with deuterium to study rate-determining steps.
- Trapping experiments: Add scavengers (e.g., TEMPO) to detect radical intermediates.
- Computational modeling: Simulate reaction pathways using DFT (density functional theory) to identify transition states .
(Basic) What solvents are compatible with this compound?
Answer:
- Polar aprotic solvents: DCM, THF, DMF, or acetonitrile are ideal for reactions.
- Avoid protic solvents: Methanol/water may hydrolyze the tert-butyl carbamate or triazine ring.
- Solubility testing: Pre-screen using log P predictions (e.g., PubChem data ) to minimize precipitation.
(Advanced) How to resolve contradictions in biological activity data across studies?
Answer:
- Standardize assays: Use identical cell lines, incubation times, and controls.
- Purity verification: Confirm compound integrity via LC-MS before biological testing.
- Metabolic stability: Assess susceptibility to esterase-mediated hydrolysis (tert-butyl carbamate) in vitro .
(Advanced) What computational methods predict this compound’s reactivity and interactions?
Answer:
- QSAR/QSPR models: Predict physicochemical properties (e.g., log S, polar surface area) using tools like CC-DPS .
- Molecular docking: Simulate binding to biological targets (e.g., enzymes) using AutoDock or Schrödinger.
- Reactivity descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites on the triazine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
